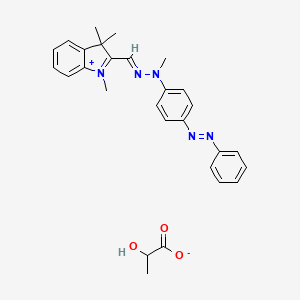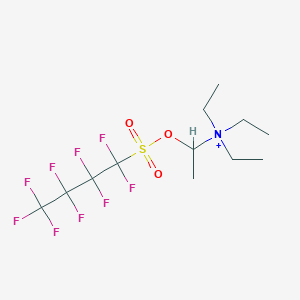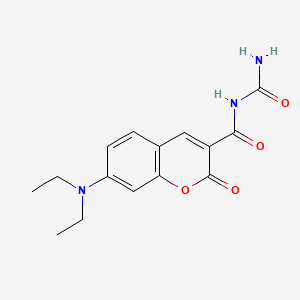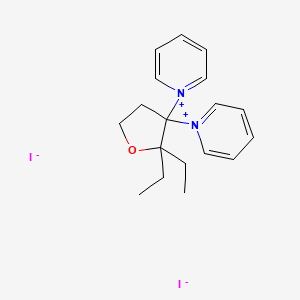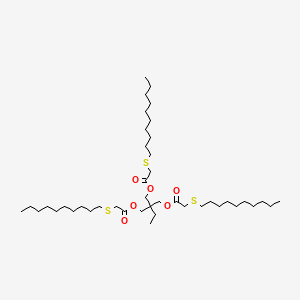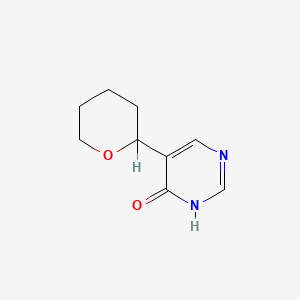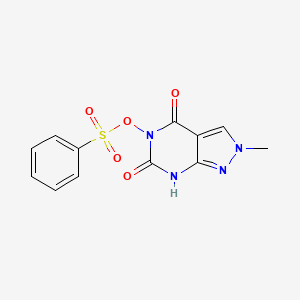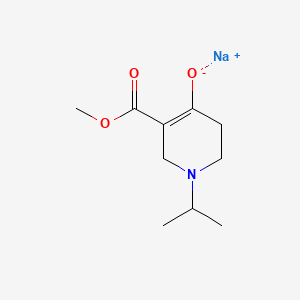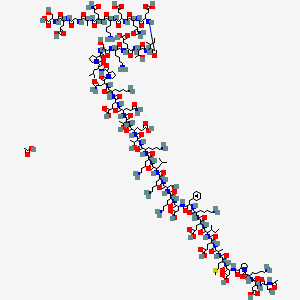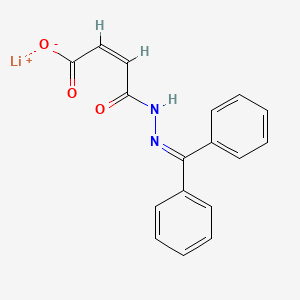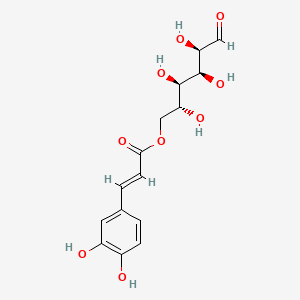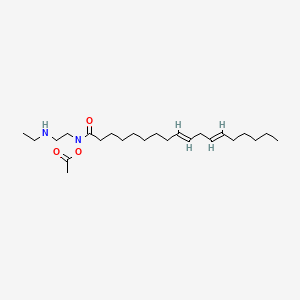
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the reaction of octadeca-9,12-dienoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.
化学反応の分析
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
作用機序
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes and proteins, leading to changes in cellular functions. Its hydrophilic and hydrophobic components allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)hexadecanamide
- Linoleoyl Ethanolamide
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is unique due to its specific structure, which includes both hydrophilic and hydrophobic components. This dual nature allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
特性
CAS番号 |
94139-11-4 |
|---|---|
分子式 |
C24H44N2O3 |
分子量 |
408.6 g/mol |
IUPAC名 |
[2-(ethylamino)ethyl-[(9E,12E)-octadeca-9,12-dienoyl]amino] acetate |
InChI |
InChI=1S/C24H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h9-10,12-13,25H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+ |
InChIキー |
LNVRPBMYZQBPEZ-OKLKQMLOSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



